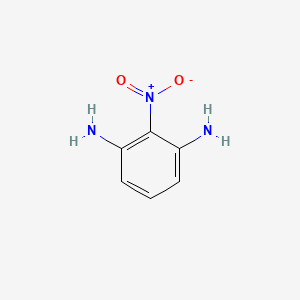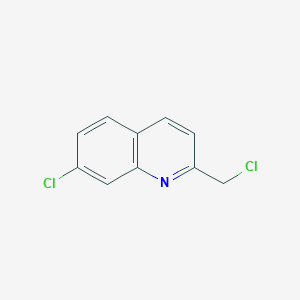
7-chloro-2-(chloromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-(chloromethyl)quinoline: is a chemical compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(chloromethyl)quinoline typically involves the chlorination of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized for efficient production .
化学反应分析
Types of Reactions: 7-Chloro-2-(chloromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form 2-(chloromethyl)quinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of 2-(chloromethyl)quinoline.
科学研究应用
Chemistry: 7-Chloro-2-(chloromethyl)quinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for detecting specific biomolecules .
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of 7-chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, or inhibition of specific enzymes .
相似化合物的比较
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-4-methyl-7-(methylthio)quinoline
- 2-Chloro-3-chloromethyl-7-fluoroquinoline
- 4-Chloro-2-(chloromethyl)quinazoline
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
- 7-Chloro-2-methyl-quinoline-3-carboxylic acid
- 7-Chloro-4-(2-hydroxyethylamino)quinoline
Uniqueness: 7-Chloro-2-(chloromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group at the 2-position and chlorine atom at the 7-position make it a versatile intermediate for various synthetic applications. The compound’s reactivity and potential for forming diverse derivatives contribute to its significance in research and industry .
属性
CAS 编号 |
128760-38-3 |
|---|---|
分子式 |
C10H7Cl2N |
分子量 |
212.07 g/mol |
IUPAC 名称 |
7-chloro-2-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 |
InChI 键 |
VDRLGRBSQTUUOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=N2)CCl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
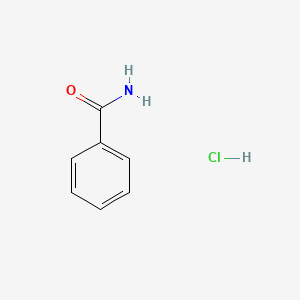
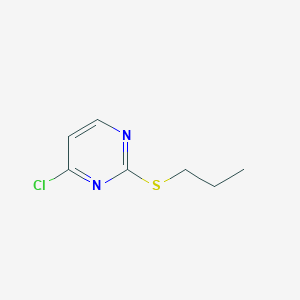
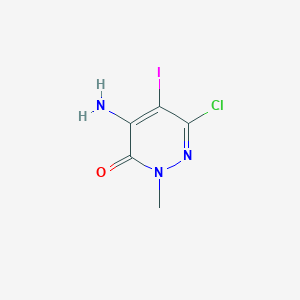
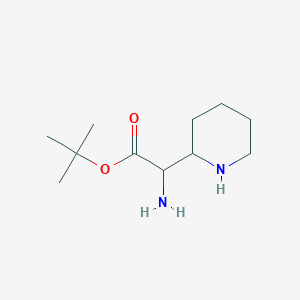
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8790016.png)
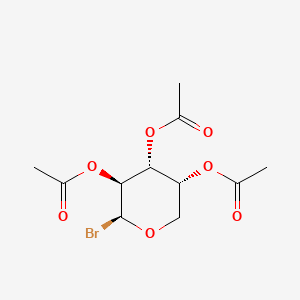
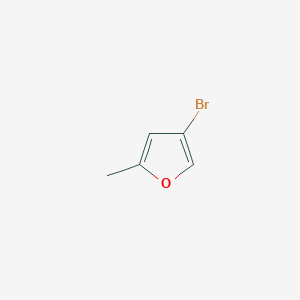
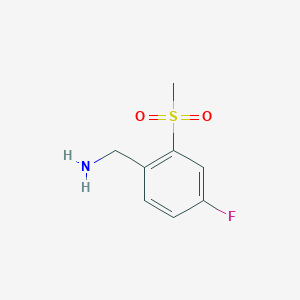
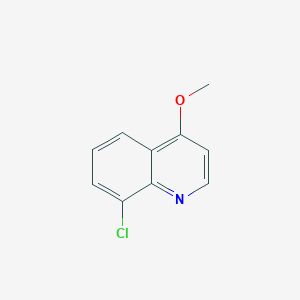
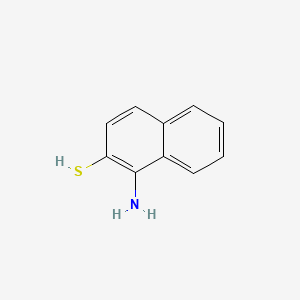
![2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL](/img/structure/B8790067.png)

